molecular formula C18H15N5O2 B2594520 2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-6-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1986367-75-2

2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-6-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B2594520
CAS No.: 1986367-75-2
M. Wt: 333.351
InChI Key: GGCCVIWKJGLJSW-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrazole, a nitrogen-containing heterocyclic aromatic compound . It has been synthesized in the context of developing new bioactive compounds .


Synthesis Analysis

The compound was synthesized starting from 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol, acetyl acetone, various aromatic and heterocyclic aldehydes, and phenacyl bromides . The synthesis process resulted in a series of compounds that were tested for their antiviral and antitumoral activity .


Chemical Reactions Analysis

The compound has been tested for its antiviral and antitumoral activity . Subtle structural variations on the phenyl moiety allowed to tune biological properties toward antiviral or antitumoral activity .

Scientific Research Applications

Synthesis and Structural Analysis

Researchers have synthesized a range of compounds related to "2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-6-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one", exploring different substitutions to investigate their structural and electronic properties. For instance, the synthesis of polyfunctionally substituted pyrazolonaphthyridine, pentaazanaphthalene, and heptaazaphenanthrene derivatives was achieved using 6-aminopyrazolo[3,4-b]pyridine-5-carbonitrile as a precursor, demonstrating the versatility of pyrazolo[1,5-a]pyrazin derivatives as building blocks for complex heterocyclic systems (Aly, 2006).

Biological Activities

The derivatives of "this compound" have been evaluated for various biological activities. For example, a study on the synthesis and anticancer activity of some new Pyrazolo[3,4-d]pyrimidin-4-one derivatives highlighted the potential of these compounds against cancer cell lines. The study revealed that almost all the tested compounds showed antitumor activity, with specific derivatives displaying potent inhibitory activity against the MCF-7 human breast adenocarcinoma cell line (Abdellatif et al., 2014).

Antimicrobial and Antioxidant Properties

Further research into the antimicrobial and antioxidant properties of pyrazolo[1,5-a]pyrazin derivatives has been conducted. For instance, novel pyrazolopyrimidines derivatives were synthesized and evaluated for their antimicrobial sensitivity, demonstrating significant antibacterial activity against various strains (Mallisetty et al., 2022). Another study focused on the synthesis and antioxidant studies of novel N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides, showcasing the compounds' moderate to significant radical scavenging activity (Ahmad et al., 2012).

Mechanism of Action

The antitumoral activity of the compound was due to inhibition of tubulin polymerization . This suggests that the compound interacts with the microtubule network in cells, disrupting its function and leading to cell death.

Future Directions

The compound and its derivatives show promise in the field of antiviral and antitumoral activity . Future research could focus on optimizing the structure for increased activity and specificity, as well as conducting in-depth safety and toxicity studies.

Properties

IUPAC Name

2-(3,5-dimethylpyrazole-1-carbonyl)-6-phenyl-5H-pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O2/c1-11-8-12(2)23(20-11)18(25)14-9-16-17(24)19-15(10-22(16)21-14)13-6-4-3-5-7-13/h3-10H,1-2H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGCCVIWKJGLJSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(=O)C2=NN3C=C(NC(=O)C3=C2)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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